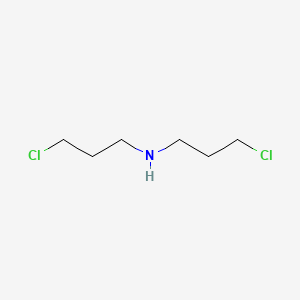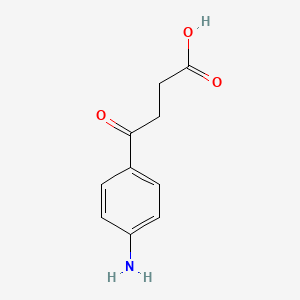
4-(4-氨基苯基)-4-氧代丁酸
描述
Synthesis Analysis
The synthesis of derivatives similar to “4-(4-Aminophenyl)-4-oxobutanoic acid” has been explored through different chemical pathways. For example, the synthesis and structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were confirmed using IR, (1)H NMR, and X-ray diffraction studies (Rahul Raju et al., 2015). Another study focused on a new surfactant with a similar structure synthesized via a novel copper-catalyzed cross-coupling reaction, emphasizing the diverse synthetic approaches for such compounds (Minggui Chen, Xin Hu, M. Fu, 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized through various spectroscopic and crystallographic methods. A detailed study provides insights into the vibrational wavenumbers, molecular electrostatic potential, and HOMO-LUMO analysis, contributing to a deeper understanding of the molecule's stability and reactivity (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 4-oxobutanoic acid derivatives and their interaction with other molecules highlight the reactivity and potential applications of these compounds. For instance, the interaction of 4-oxobutanoic acids with 2-(aminophenyl)methanol leads to the formation of complex compounds, suggesting a versatile reactivity profile that can be harnessed in synthetic chemistry (Olga A. Amalʼchieva et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, including their crystal structure and thermal stability, have been thoroughly investigated. The crystal structure of derivatives, determined through single-crystal X-ray diffraction, and their thermal behavior assessed via thermal analysis techniques, provide crucial information for understanding their stability and potential applications in materials science (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of “4-(4-Aminophenyl)-4-oxobutanoic acid” derivatives, including reactivity, stability, and potential for forming hydrogen bonds, are essential for their application in various domains. Studies involving molecular docking, vibrational, structural, and optical analyses contribute to a comprehensive understanding of these properties, paving the way for their use in pharmacological and material science applications (K. Vanasundari et al., 2018).
科学研究应用
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 4-(4-Aminophenyl)-4-oxobutanoic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : Voltammetric techniques, e.g., cyclic and differential pulse voltammetry (CV and DPV), are used. DPV performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid have been used for the detection of D-fructose, D-glucose, and D-mannose .
- Results : The interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Neurodegenerative Diseases Treatment
- Field : Neurology
- Application Summary : 4-Phenylbutyric acid (4-PBA) is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
- Methods : The optimization of 4-PBA is crucial for its effective medicinal application .
- Results : 4-(4-Methoxyphenyl) butanoic acid (4-MPB) showed protective effects against ER stress-induced neuronal cell death .
-
Inhibitor of the Epithelial Peptide Transporter PepT1
-
Production of Dyes and Pigments
-
Synthesis of Drugs
-
Electrophoresis of Glycated Molecules
-
Controlled Release of Insulin
安全和危害
未来方向
属性
IUPAC Name |
4-(4-aminophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBOAZUDXNNWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287843 | |
| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-4-oxobutanoic acid | |
CAS RN |
6945-94-4 | |
| Record name | NSC52737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-aminophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



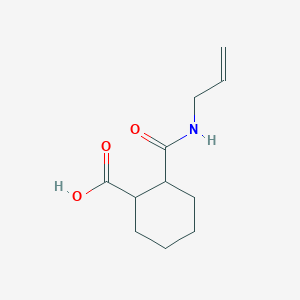


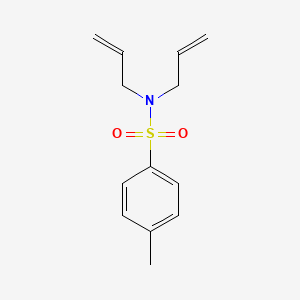

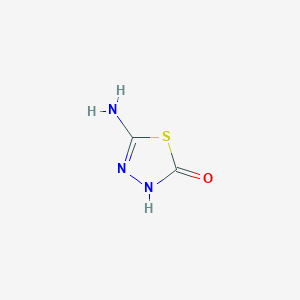
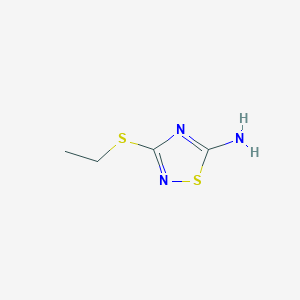



![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)
